![molecular formula C25H32N4O B1682603 Tbpb CAS No. 634616-95-8](/img/structure/B1682603.png)
Tbpb
Overview
Description
Tert-Butyl peroxybenzoate (TBPB) is an organic compound with the formula C6H5CO3CMe3 (Me = CH3). It is the most widely produced perester and an ester of peroxybenzoic acid (C6H5CO3H). This compound is often used as a radical initiator in polymerization reactions, such as the production of LDPE from ethylene, and for crosslinking, such as for unsaturated polyester resins .
Synthesis Analysis
A standard procedure for the preparation of peresters is the acylation of tert-butyl hydroperoxide with benzoyl chloride. In the reaction, a large excess of tert-butyl hydroperoxide is used and the hydrogen chloride formed is removed in vacuo, whereby a virtually quantitative yield is obtained .
Molecular Structure Analysis
The crystal structure analysis of the semiclathrate hydrate of this compound has revealed that it has an orthorhombic structure, with the space group Pmma, and unit cell parameters a = 21.065 (5), b = 12.657 (3) and c = 11.992 (3) Å. The chemical formula is this compound·38H2O .
Physical And Chemical Properties Analysis
This compound is a pale yellow liquid and is exclusively encountered as a solution in solvents such as ethanol or phthalate. As a peroxo compound, this compound contains about 8.16 wt% of active oxygen and has a self-accelerating decomposition temperature (SADT) of about 60 °C .
Scientific Research Applications
1. Chemical Industry Applications
- TBPB in Polymerization : this compound is utilized extensively in the petrifaction industries as an initiator for polymerization formation (Lin et al., 2010; Lin et al., 2012). This application is crucial in the production of plastics and rubber, where this compound aids in creating long polymer chains, essential for material strength and durability (Lin et al., 2010); (Lin et al., 2012).
2. Thermal Analysis and Safety
- Thermal Hazard Analysis : Studies have established thermokinetic parameters and thermal explosion hazards for reactors containing this compound. This includes determining critical temperatures for safe storage and handling, which is vital for preventing industrial accidents (Lin et al., 2010; Lv et al., 2012) (Lin et al., 2010); (Lv et al., 2012).
3. Environmental Applications
- CO2 Capture from Shale Gas : this compound has been investigated for its role in CO2 capture from shale gas. The research focused on using this compound semiclathrate hydrate for efficient CO2 separation, indicating its potential in environmental management and greenhouse gas reduction efforts (Li et al., 2017) (Li et al., 2017).
4. Energy Storage and Refrigeration
- Phase Change Materials (PCMs) for Thermal Energy Storage : this compound hydrates have been explored as PCMs in air-conditioning applications. This research is significant for the development of more efficient and sustainable cooling systems (Clain et al., 2015) (Clain et al., 2015).
Mechanism of Action
Target of Action
Tert-Butyl Peroxybenzoate (TBPB) is a selective agonist for the M1 Muscarinic Acetylcholine Receptor (M1 mAChR) . The M1 mAChR is a G-protein coupled receptor that plays a crucial role in the propagation of cognitive ability .
Mode of Action
This compound interacts with the M1 mAChR in both orthosteric and allosteric modes . Orthosteric interaction involves competitive binding at the orthosteric site, while allosteric interaction involves binding at a separate site that influences the receptor’s response to its ligand . This dual interaction mechanism suggests that this compound is a bitopic ligand, interacting with both the orthosteric site and an allosteric site .
Biochemical Pathways
This compound selectively activates the M1 mAChR, potentiating neurons carrying the NMDA receptor in an M1-dependent pathway . This activation and potentiation can affect various downstream biochemical pathways, influencing cognitive function .
Pharmacokinetics
Given its role as a selective agonist for the m1 machr, it is likely that these properties would influence its bioavailability and efficacy .
Result of Action
The activation of the M1 mAChR by this compound can lead to various molecular and cellular effects. For instance, it can potentiate neurons carrying the NMDA receptor, which can influence cognitive function . Additionally, this compound is also used as a radical initiator in polymerization reactions, such as the production of Low-Density Polyethylene (LDPE) from ethylene, and for crosslinking, such as for unsaturated polyester resins .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, this compound, which is pale yellow, is exclusively encountered as a solution in solvents such as ethanol or phthalate . It has a self-accelerating decomposition temperature (SADT) of about 60 °C, and should therefore be stored between minimum 10 °C (below solidification) and maximum 50 °C . Amines, metal ions, strong acids and bases, as well as strong reducing and oxidizing agents can accelerate the decomposition of this compound even in low concentrations .
Safety and Hazards
properties
IUPAC Name |
3-[1-[1-[(2-methylphenyl)methyl]piperidin-4-yl]piperidin-4-yl]-1H-benzimidazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O/c1-19-6-2-3-7-20(19)18-27-14-10-21(11-15-27)28-16-12-22(13-17-28)29-24-9-5-4-8-23(24)26-25(29)30/h2-9,21-22H,10-18H2,1H3,(H,26,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWPKTBMRVATCBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCC(CC2)N3CCC(CC3)N4C5=CC=CC=C5NC4=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does TbpB contribute to bacterial iron acquisition?
A1: this compound is a surface-exposed lipoprotein found in several pathogenic bacteria, including Neisseria meningitidis, Haemophilus influenzae, and Actinobacillus pleuropneumoniae [, , ]. It functions as part of a bipartite receptor complex with Transferrin Binding Protein A (TbpA) to acquire iron from host transferrin (Tf) [, , , ]. This compound is thought to initially capture iron-loaded Tf and subsequently interact with TbpA to deliver Tf for iron removal and transport into the periplasm [, , ].
Q2: Does this compound exhibit selectivity for iron-loaded transferrin?
A2: Yes, research suggests that this compound preferentially binds to iron-loaded Tf compared to the iron-free form (apo-Tf) [, , , ]. This selective binding is thought to increase the efficiency of iron acquisition by the bacteria [].
Q3: How does this compound interact with TbpA to facilitate iron uptake?
A3: Studies suggest that this compound interacts with TbpA through its anchor peptide, a region encompassing approximately the first 40 amino acids [, ]. This interaction is thought to be stabilized by the presence of Tf and potentially triggered by the energy-transducing protein TonB [].
Q4: Can this compound from one bacterial species interact with TbpA from a different species?
A4: Yes, there is evidence suggesting a conserved interaction between TbpA and this compound across different bacterial species. Studies have shown that TbpA from N. meningitidis can facilitate the isolation of this compound from both N. meningitidis and H. influenzae, indicating a conserved interaction []. Additionally, research has demonstrated an interaction between the receptor proteins from N. meningitidis and A. pleuropneumoniae, further supporting a conserved mechanism [, ].
Q5: What is the structure of this compound?
A5: this compound is a bilobed protein with an N-terminal and a C-terminal domain [, , ]. The N-lobe is responsible for binding to Tf, while the C-lobe is thought to be involved in interactions with TbpA and the bacterial outer membrane [, ]. Despite a shared function, there is significant sequence variation in the Tf-binding site of this compound across different bacterial species, suggesting adaptations to their specific host transferrins [].
Q6: What are the two main isotypes of this compound found in Neisseria meningitidis?
A6: Two major isotypes of this compound have been identified in N. meningitidis, designated as isotype I and isotype II []. These isotypes differ in their genetic, biochemical, and antigenic properties [, ]. Isotype I this compound is characterized by a 1.8-kb gene and is less prevalent than isotype II, which is defined by a 2.1-kb gene [].
Q7: Are there structural differences between isotype I and isotype II TbpBs?
A7: Yes, isotype I and isotype II TbpBs exhibit structural variations. Isotype I TbpBs possess a smaller linker region between their lobes and lack large loops in the C-lobe compared to isotype II TbpBs []. They also have a distinct anchor peptide region [].
Q8: Does the genetic diversity of this compound impact its potential as a vaccine target?
A8: The genetic and antigenic diversity of this compound, particularly within N. meningitidis, presents a challenge for vaccine development [, ]. Studies have shown that while antibodies raised against one this compound variant can exhibit cross-reactivity with other variants, the breadth of this cross-reactivity is limited [, , ].
Q9: What is the potential of this compound as a vaccine target?
A9: this compound is a surface-exposed protein essential for iron acquisition in several pathogenic bacteria, making it an attractive target for vaccine development [, ]. Studies have shown that immunization with recombinant this compound can induce protective immunity in animal models against infection with homologous bacterial strains [, , ].
Q10: What are the challenges in developing a this compound-based vaccine?
A10: One of the main challenges in developing a broadly protective this compound-based vaccine is the antigenic diversity of this compound across and within bacterial species [, ]. The presence of multiple this compound variants necessitates the inclusion of multiple this compound molecules in a vaccine to elicit a cross-protective immune response [].
Q11: Are there any ongoing efforts to develop a this compound-based vaccine?
A11: Research is ongoing to identify conserved epitopes within this compound that could be targeted to develop a broadly protective vaccine []. Additionally, strategies such as the use of chimeric this compound proteins or adjuvants that enhance the immunogenicity of this compound are being explored [].
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